molecular formula C40H57N5O7 B569326 Carfilzomib-d8 CAS No. 1537187-53-3

Carfilzomib-d8

Cat. No. B569326
M. Wt: 727.973
InChI Key: BLMPQMFVWMYDKT-HEMZLDBQSA-N
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Description

Carfilzomib-d8 is a deuterium-labeled version of Carfilzomib . Carfilzomib is a proteasome inhibitor used in the treatment of multiple myeloma .


Synthesis Analysis

Carfilzomib is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin . It is subjected to forced degradation under neutral, acid, base, oxidative, thermal, and photolytic stress conditions as per ICH guidelines .


Molecular Structure Analysis

The molecular formula of Carfilzomib-d8 is C40H49D8N5O7 . It has an average mass of 727.959 Da and a monoisotopic mass of 727.476013 Da .


Chemical Reactions Analysis

Carfilzomib is a proteasome inhibitor that binds irreversibly to the N-terminal threonine-containing active sites of the 20S proteasome . It is used in a formulation (Kyprolis) which includes other chemical substances such as Sulfobutylether beta-cyclodextrin, Citric acid, and Sodium Hydroxide for pH adjustments .


Physical And Chemical Properties Analysis

Carfilzomib-d8 has a density of 1.2±0.1 g/cm3, a boiling point of 975.6±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . It has a molar refractivity of 197.5±0.3 cm3, and a molar volume of 619.6±3.0 cm3 .

Scientific Research Applications

1. Oncology - Multiple Myeloma Treatment Carfilzomib is a proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma . The proteasome is crucial for the degradation of intracellular proteins and plays an important role in mediating a number of cell survival and progression events by controlling the levels of key regulatory proteins such as cyclins and caspases in both normal and tumor cells .

Method of Application Carfilzomib binds irreversibly with the proteasome to overcome the major toxicities and resistance associated with bortezomib, another proteasome inhibitor . This irreversible binding is a key feature of Carfilzomib’s mechanism of action.

Results and Outcomes Carfilzomib has shown promise in clinical trials. In a phase III trial in patients with relapsed multiple myeloma, median progression-free survival (PFS) for patients treated with carfilzomib in combination with lenalidomide and dexamethasone (CRd) was 26.3 months versus 17.6 months for those receiving lenalidomide and dexamethasone alone . The gain in PFS of 8.7 months observed with the combination of CRd was considered clinically meaningful and was supported by a clear trend in overall survival benefit .

2. Combination Therapy for Multiple Myeloma Carfilzomib is used in combination with other drugs for the treatment of relapsed or refractory multiple myeloma .

Method of Application Carfilzomib is used in combination with lenalidomide and dexamethasone; or dexamethasone; or daratumumab and dexamethasone; or daratumumab and hyaluronidase-fihj and dexamethasone; or isatuximab and dexamethasone .

Results and Outcomes The combination therapies have shown effectiveness in the treatment of adult patients with relapsed or refractory multiple myeloma who have received one to three lines of therapy .

3. Proteasome Inhibition Carfilzomib is a proteasome inhibitor that binds irreversibly to the chymotrypsin-like activity of the 20S proteasome . This enzyme degrades unwanted cellular proteins, and its inhibition can lead to cell cycle arrest and apoptosis of cancer cells .

Method of Application Carfilzomib is administered intravenously and covalently binds to the proteasome, inhibiting its activity .

Results and Outcomes Carfilzomib has shown increased efficacy compared with bortezomib in both preclinical and clinical settings . For instance, multiple myeloma cells were more sensitive to carfilzomib compared to bortezomib, and accordingly, carfilzomib was more potent in inducing apoptosis compared to bortezomib .

4. Single Agent Therapy for Multiple Myeloma Carfilzomib is also indicated as a single agent for the treatment of patients with relapsed or refractory multiple myeloma who have received one or more lines of therapy .

Method of Application Carfilzomib is administered intravenously as a single agent .

Results and Outcomes As a single agent, Carfilzomib has shown effectiveness in the treatment of adult patients with relapsed or refractory multiple myeloma who have received one or more lines of therapy .

5. Proteasome Inhibition in Cancer Cells Carfilzomib is a proteasome inhibitor that binds irreversibly to the chymotrypsin-like activity of the 20S proteasome . This enzyme degrades unwanted cellular proteins, and its inhibition can lead to cell cycle arrest and apoptosis of cancer cells .

Method of Application Carfilzomib is administered intravenously and covalently binds to the proteasome, inhibiting its activity .

Results and Outcomes Carfilzomib has shown increased efficacy compared with bortezomib in both preclinical and clinical settings . For instance, multiple myeloma cells were more sensitive to carfilzomib compared to bortezomib, and accordingly, carfilzomib was more potent in inducing apoptosis compared to bortezomib .

Safety And Hazards

Carfilzomib is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system .

Future Directions

There is significant interest in developing novel maintenance strategies to improve upon lenalidomide maintenance . Key unanswered questions in the field include the optimal duration of maintenance therapy, whether one drug is sufficient or whether multi-agent therapy should be used, whether response-adapted approaches can guide maintenance therapy, as well as whether cytogenetic risk or other disease-based characteristics can guide maintenance therapy choices .

properties

IUPAC Name

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)acetyl]amino]-4-phenylbutanoyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMPQMFVWMYDKT-HEMZLDBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)[C@]4(CO4)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H57N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carfilzomib-d8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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